2-(Carbamoylamino)-6-methylbenzoic acid
Description
2-(Carbamoylamino)-6-methylbenzoic acid is a benzoic acid derivative featuring a carbamoylamino (-NH-CONH₂) substituent at the 2-position and a methyl group at the 6-position of the aromatic ring. Its molecular formula is C₉H₁₀N₂O₃, with a molecular weight of 194.19 g/mol. Structurally, the compound combines the carboxylic acid functionality of benzoic acid with a urea-like carbamoyl group, conferring unique physicochemical and biological properties. The carbamoylamino group enhances hydrogen-bonding capacity, which may influence solubility and intermolecular interactions, while the methyl group contributes to lipophilicity .
Properties
CAS No. |
123633-26-1 |
|---|---|
Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-(carbamoylamino)-6-methylbenzoic acid |
InChI |
InChI=1S/C9H10N2O3/c1-5-3-2-4-6(11-9(10)14)7(5)8(12)13/h2-4H,1H3,(H,12,13)(H3,10,11,14) |
InChI Key |
BBACICOJIMPRDT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)N)C(=O)O |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)N)C(=O)O |
Synonyms |
Benzoic acid, 2-[(aminocarbonyl)amino]-6-methyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Impact :
- Hydroxyl (): Increases acidity (pKa ~2.8) and UV absorption, useful in analytical detection.
- Methyl (): Enhances metabolic stability and lipophilicity, favoring pharmacokinetic profiles.
Physicochemical Properties
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